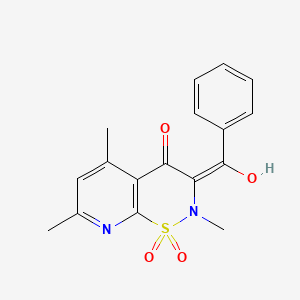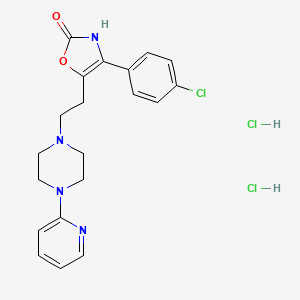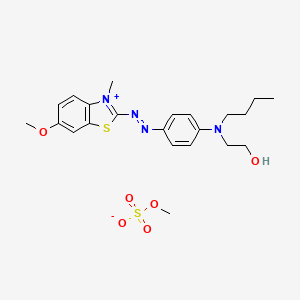
Benzothiazolium, 2-((4-(butyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazolium, 2-((4-(butyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate (salt) is a complex organic compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes a benzothiazolium core, an azo linkage, and various functional groups such as butyl, hydroxyethyl, and methoxy groups. It is primarily used in scientific research and industrial applications due to its diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 2-((4-(butyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate (salt) involves multiple steps. The general synthetic route includes the following steps:
Formation of the Benzothiazolium Core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazolium core.
Azo Coupling Reaction: The benzothiazolium core is then subjected to an azo coupling reaction with a diazonium salt derived from 4-(butyl(2-hydroxyethyl)amino)aniline. This step is typically carried out in an alkaline medium.
Methylation: The final step involves the methylation of the compound using methyl sulfate to form the desired salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazolium, 2-((4-(butyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azo linkage and the benzothiazolium core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; carried out in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted benzothiazolium derivatives.
Aplicaciones Científicas De Investigación
Benzothiazolium, 2-((4-(butyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate (salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzothiazolium, 2-((4-(butyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate (salt) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can modulate oxidative stress pathways, apoptosis, and cell signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzothiazolium, 2-((4-(ethyl(2-hydroxyethyl)amino)phenyl)azo)-5-methoxy-3-methyl-, methyl sulfate (salt)
- Benzothiazolium, 2-((4-(methyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate (salt)
Uniqueness
Benzothiazolium, 2-((4-(butyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate (salt) is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the butyl group enhances its lipophilicity, while the hydroxyethyl group increases its solubility in polar solvents, making it versatile for various applications.
Propiedades
Número CAS |
73287-65-7 |
|---|---|
Fórmula molecular |
C22H30N4O6S2 |
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
2-[N-butyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;methyl sulfate |
InChI |
InChI=1S/C21H27N4O2S.CH4O4S/c1-4-5-12-25(13-14-26)17-8-6-16(7-9-17)22-23-21-24(2)19-11-10-18(27-3)15-20(19)28-21;1-5-6(2,3)4/h6-11,15,26H,4-5,12-14H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
JPFNEDLGIXJOPA-UHFFFAOYSA-M |
SMILES canónico |
CCCCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


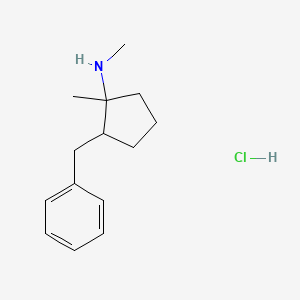

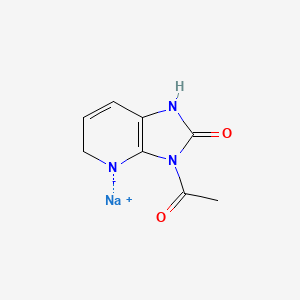



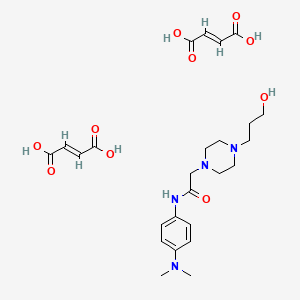
![2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid](/img/structure/B12758850.png)



